3-Mercaptobutanoic acid
Overview
Description
3-Mercaptobutanoic acid is a chemical compound with the molecular formula C4H8O2S . It is a thiol and a monocarboxylic acid . It is a bifunctional molecule, containing both carboxylic acid and thiol groups .
Synthesis Analysis
This compound (3-MBA) was synthesized by the less odorous Michael addition pathway using an isothiouronium salt intermediate . Using the synthesized 3-MBA, multifunctional secondary thiol (sec-thiol) compounds were obtained and applied to thiol–epoxy curing systems as hardeners .Molecular Structure Analysis
The molecular structure of this compound can be represented as C4H8O2S .Chemical Reactions Analysis
The chemical reactions involving this compound primarily include its use in the synthesis of multifunctional secondary thiol hardeners. These hardeners are then applied to thiol–epoxy curing systems .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include its structure, chemical names, and classification .Scientific Research Applications
Synthesis and Material Science
3-Mercaptobutanoic acid (3-MBA) has been synthesized through a Michael addition pathway and applied in thiol-epoxy curing systems as a hardener. It's noted that secondary thiol hardeners synthesized using 3-MBA can provide long-term storage stability for formulated epoxy resin, showing potential for industrial applications (Hong & Hwang, 2022).
Organic Synthesis
Research dating back to 1987 explored the preparation of enantiomerically pure derivatives of this compound through SN2 ring-opening reactions. These findings have implications in the field of organic chemistry, particularly in the synthesis of specific molecular configurations (Griesbeck & Seebach, 1987).
Nanotechnology
In the realm of nanotechnology, this compound has been used in the synthesis of titanium dioxide-gold (TiO2-Au) nanoparticles. These nanoparticles, with 3-MBA as a sensor, have applications in detecting the presence of this compound in aquatic environments, highlighting its potential use in environmental monitoring (Montoya‐Villegas et al., 2019).
Chemical Properties and Analysis
A study on the synthesis, spectroscopic studies, and keto-enol tautomerism of a novel 1,3,4-thiadiazole derivative containing this compound has provided insights into its unique chemical properties. This research is crucial for understanding the molecular behavior of compounds containing 3-MBA (Mohammed et al., 2020).
Biomedical Research
In biomedical research, 3-MBA has been used in the study of biosynthesis of poly(3-hydroxybutyrate-co-3-mercaptobutyrate), a sulfur analogue to poly(3-hydroxybutyrate). This represents a significant advancement in the understanding of biopolymers containing sulfur in their backbone (Lütke-Eversloh et al., 2001).
Environmental Chemistry
In environmental chemistry, studies have been conducted on the kinetics and mechanisms of complex formation and redox reactions of iron(III) with this compound. This research provides valuable information on the environmental behavior of iron and sulfur-containing compounds (Baiocchi et al., 1983).
Food and Beverage Analysis
The compound has been identified in the study of the occurrence of polyfunctional thiols in fresh lager beers, indicating its role in the aroma profile of fermented beverages (Vermeulen et al., 2006).
Mechanism of Action
Target of Action
3-Mercaptobutanoic acid, also known as 3-MBA, is a multifunctional secondary thiol compound It’s known that thiol compounds like 3-mba are often used in thiol-epoxy curing systems as hardeners .
Mode of Action
The mode of action of 3-MBA involves its interaction with epoxy groups in a process known as thiol-epoxy click reactions . This reaction is a nucleophilic ring-opening reaction of strained epoxide electrophiles yielding β-hydroxythioether . The formation of the hydroxyl group provides enhanced adhesion to metallic surfaces and broad applicability to the synthesis and modification of polymers .
Biochemical Pathways
It’s known that 3-mba is synthesized by the less odorous michael addition pathway using an isothiouronium salt intermediate . It’s also used in the synthesis of polymers and pharmaceuticals .
Pharmacokinetics
It’s known that sec-thiol hardeners with less reactivity to the epoxy group provide long-term storage stability for the formulated epoxy resin .
Result of Action
The result of the action of 3-MBA is the creation of cross-linked polymeric thermosets . After thermal curing with a thiol-based hardener like 3-MBA, the cross-linked epoxy resin shows excellent properties, such as lower shrinkage, better adhesion, and superior chemical resistance .
Action Environment
The action, efficacy, and stability of 3-MBA can be influenced by environmental factors. For instance, the presence of a base catalyst can allow the thiol-epoxy click reactions to proceed at a relatively low temperature within a short reaction time . Additionally, the process is less sensitive to oxygen and impurities, except for acidic compounds .
Safety and Hazards
3-Mercaptobutanoic acid is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is corrosive to metals, has acute oral toxicity, acute inhalation toxicity - vapors, causes skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organs being the respiratory system .
Future Directions
Biochemical Analysis
Biochemical Properties
The biochemical properties of 3-Mercaptobutanoic acid are not fully understood yet. It is known that the thiol group in this compound can participate in various biochemical reactions. Thiol groups are known to interact with enzymes and proteins, often forming disulfide bonds which can alter the structure and function of these biomolecules .
Cellular Effects
It is plausible that this compound could influence cell function through its interactions with various biomolecules within the cell .
Molecular Mechanism
The thiol group in this compound can potentially bind to biomolecules, inhibit or activate enzymes, and cause changes in gene expression .
Temporal Effects in Laboratory Settings
It is synthesized by the less odorous Michael addition pathway using an isothiouronium salt intermediate .
Metabolic Pathways
It is plausible that it could interact with enzymes or cofactors in various metabolic pathways .
Transport and Distribution
It is plausible that it could interact with transporters or binding proteins, influencing its localization or accumulation .
Subcellular Localization
It is plausible that it could be directed to specific compartments or organelles through targeting signals or post-translational modifications .
properties
IUPAC Name |
3-sulfanylbutanoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8O2S/c1-3(7)2-4(5)6/h3,7H,2H2,1H3,(H,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQPNXPWEGVCPCX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)O)S | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40949348 | |
Record name | 3-Sulfanylbutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40949348 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
120.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
26473-49-4 | |
Record name | 3-Sulfanylbutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40949348 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Mercaptobutyric acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q & A
Q1: What are the primary applications of 3-Mercaptobutanoic acid in organic synthesis?
A1: this compound serves as a valuable building block for synthesizing enantiomerically pure derivatives of 3-amino- and this compound. This is achieved through the SN2 ring opening of β-lactone and a 1,3-dioxanone derived from 3-hydroxybutanoic acid. [] It's also used in synthesizing threo-3-Methyl-D-cysteine, a component of the peptide antibiotic nisin. []
Q2: How is this compound typically synthesized?
A2: While traditional methods exist, a less odorous approach involves a Michael addition pathway. This method utilizes an isothiouronium salt intermediate to produce the desired this compound. []
Q3: Can you elaborate on the use of this compound in thiol-epoxy curing systems?
A3: this compound acts as a precursor to multifunctional secondary thiol hardeners for thiol-epoxy curing systems. [] As the functionality of these hardeners increases, the product purity after distillation tends to decrease. []
Q4: How does the functionality of secondary thiol hardeners derived from this compound affect the curing behavior in thiol-epoxy click reactions?
A4: Differential Scanning Calorimetry (DSC) studies reveal that the functionality of these hardeners influences the thermal characteristics of the thiol-epoxy click reactions, especially in the presence of a base catalyst. [] Lower reactivity to the epoxy group in sec-thiol hardeners can enhance the long-term storage stability of formulated epoxy resins. []
Q5: Is there a specific application of this compound in pharmaceutical contexts?
A5: Research highlights its utility in producing 3-methyl-3-mercaptobutanoic acid hydrazide. [, , ] This molecule serves as a linker, conjugating the potent anti-cancer agent calicheamicin to monoclonal antibodies for targeted drug delivery. [, , ]
Q6: Can the stereochemistry of compounds derived from this compound be controlled during synthesis?
A7: Yes, utilizing (2R,3R)-3-methyl-2-aziridinecarboxylic acid (derived from D-threonine) and reacting it with thiobenzoic acid yields a β-mercapto α-amino acid derivative. This reaction follows a double inversion mechanism, ensuring the final product retains the stereochemistry of the initial D-threonine. [] This method allows for the specific preparation of threo-3-methyl-D-cysteine, useful in synthesizing specific isomers of biologically active compounds. []
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